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Abstract
Lurasidone, an atypical antipsychotic agent, is susceptible to degradation, particularly through

hydrolysis of its dicarboximide moiety. This process leads to the formation of a critical process-

related impurity and degradant known as Lurasidone Opened Imide. The presence of such

impurities must be rigorously monitored and controlled to ensure the safety and efficacy of the

final drug product. This application note provides a detailed guide for the structural elucidation

of Lurasidone Opened Imide using Nuclear Magnetic Resonance (NMR) and Fourier-

Transform Infrared (FTIR) spectroscopy. We present optimized protocols for sample

preparation, data acquisition, and spectral interpretation, grounded in established analytical

principles. This guide is intended for researchers, quality control analysts, and drug

development professionals involved in the characterization of Lurasidone and its related

substances.

Introduction: The Significance of Impurity Profiling
Lurasidone is a potent antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors,

and is used in the treatment of schizophrenia and bipolar depression.[1][2] Its chemical
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structure features a bridged hexahydro-methanoisoindole-dione group, which contains a cyclic

imide functional group.[1] This imide ring is the primary site of hydrolytic instability, especially

under alkaline conditions.[3][4]

The hydrolysis reaction results in the cleavage of one of the carbonyl-nitrogen bonds, opening

the imide ring to form a dicarboxylic acid monoamide, referred to as Lurasidone Opened
Imide.[5][6] As a significant degradation product, the unambiguous identification and

characterization of this impurity are mandated by regulatory agencies like the ICH to ensure

pharmaceutical quality.[7] Spectroscopic techniques such as NMR and IR are indispensable

tools for this purpose, providing direct, structure-specific information.[8] This note details the

application of these techniques for the definitive analysis of Lurasidone Opened Imide.

Chemical Transformation: From Imide to Amide-
Acid
The formation of Lurasidone Opened Imide is a classic hydrolysis reaction. Under aqueous

basic conditions, a hydroxide ion attacks one of the electrophilic imide carbonyl carbons. This

leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the

C-N bond and yielding a carboxylate and an amide. A final protonation step yields the

carboxylic acid and amide functional groups.

Lurasidone

Lurasidone Opened Imide

Lurasidone
(...-CO-N-CO-...)
Imide Ring Intact

Alkaline Hydrolysis
(e.g., NaOH, H₂O)

Lurasidone Opened Imide
(...-COOH and ...-CO-NH-...)
Amide and Carboxylic Acid

Fig 1. Hydrolytic conversion of Lurasidone.
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Fig 1. Hydrolytic conversion of Lurasidone.

Protocol: Generation of Lurasidone Opened Imide
via Forced Degradation
To perform spectroscopic analysis, a sample of the impurity is required. If a reference standard

is unavailable, the impurity can be generated through forced degradation. Lurasidone is known

to be most susceptible to alkaline hydrolysis.[4]

Causality: The use of alkaline conditions (e.g., NaOH) specifically targets the imide ring for

hydrolysis, making it an efficient method to generate the desired opened-ring degradant for

characterization studies.[3]

Protocol 3.1: Alkaline Hydrolysis

Preparation: Accurately weigh approximately 50 mg of Lurasidone Hydrochloride reference

standard and transfer it to a 50 mL round-bottom flask.

Dissolution: Add 10 mL of methanol and sonicate briefly to dissolve the drug.

Stress Application: Add 10 mL of 0.5 M aqueous sodium hydroxide (NaOH) to the solution.

Reaction: Stir the solution at 60°C for 2-4 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Neutralization: After cooling to room temperature, carefully neutralize the solution to pH ~7

using 0.5 M hydrochloric acid (HCl).

Extraction & Isolation: The product can be extracted from the aqueous solution using an

appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are

then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed

under reduced pressure to yield the crude Lurasidone Opened Imide.

Purification (Optional): If necessary, the crude product can be purified using preparative

HPLC or column chromatography to achieve the desired purity for analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information for structural elucidation by

mapping the chemical environment of magnetically active nuclei like ¹H and ¹³C.[9] The key to

identifying the opened imide structure is to observe the disappearance of signals

corresponding to the symmetric imide moiety and the appearance of new signals for the distinct

amide and carboxylic acid groups.

Protocol 4.1: ¹H and ¹³C NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the Lurasidone Opened Imide sample in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Rationale: DMSO-d₆ is the solvent of choice as it effectively dissolves both the parent drug

and the more polar degradant. Crucially, it allows for the observation of exchangeable

protons from the newly formed amide (N-H) and carboxylic acid (O-H) groups, which

would be lost in solvents like D₂O.[7]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher)

spectrometer.

¹H NMR Parameters: Employ a standard single-pulse experiment. A spectral width of ~16

ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds are typically

sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Parameters: Use a proton-decoupled pulse program (e.g., zgpg30). A spectral

width of ~220 ppm and a longer relaxation delay (5-10 seconds) may be necessary for

quaternary carbons. A larger number of scans (>1024) will be required.

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier

transformation. Phase and baseline correct the spectra and calibrate the chemical shift scale

to the TMS signal.
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4.2. Expected NMR Data and Interpretation

The hydrolysis of the imide ring introduces significant and predictable changes in the NMR

spectrum.

Table 1: Comparison of Key Expected ¹H NMR Signals (in DMSO-d₆)

Functional Group
Lurasidone
(Parent)

Lurasidone
Opened Imide
(Impurity)

Rationale for
Change

Imide Protons
~3.2-3.4 ppm (2H,

multiplet)
Absent

The symmetric

environment of the

imide protons is lost

upon ring opening.

Amide Proton (N-H) Absent
~7.5-8.5 ppm (1H,

broad singlet)

Appearance of a new

amide proton signal in

a characteristic

downfield region.

Carboxylic Acid

Proton (O-H)
Absent

>10 ppm (1H, very

broad singlet)

Appearance of a

highly deshielded

acidic proton, often

broad due to

hydrogen bonding.[10]

Table 2: Comparison of Key Expected ¹³C NMR Signals (in DMSO-d₆)
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Functional Group
Lurasidone
(Parent)

Lurasidone
Opened Imide
(Impurity)

Rationale for
Change

Imide Carbonyls

(C=O)

~178 ppm (2C, single

signal)
Absent

The two equivalent

imide carbonyls are

replaced by two new,

distinct carbonyl

signals.

Amide Carbonyl

(C=O)
Absent ~170-175 ppm (1C)

Appearance of a new

carbonyl signal in the

typical amide region.

Carboxylic Acid

Carbonyl (C=O)
Absent ~175-180 ppm (1C)

Appearance of a

second new carbonyl

signal, characteristic

of a carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying functional groups based on

their characteristic vibrational frequencies. It is particularly effective for confirming the

conversion of the imide to an amide and carboxylic acid. Attenuated Total Reflectance (ATR) is

a convenient sampling technique for solid powders.[11]

Protocol 5.1: FTIR-ATR Analysis

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal.

Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and

instrument response, which is then subtracted from the sample spectrum to provide a

clean spectrum of only the analyte.

Sample Application: Place a small amount of the Lurasidone Opened Imide powder (a few

milligrams) onto the center of the ATR crystal, ensuring complete coverage.[11]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jchemed.0c01231
https://www.benchchem.com/product/b570856/docs?utm_src=pdf-body#application-note-spectroscopic-analysis-of-lurasidone-opened-imide
https://pubs.acs.org/doi/10.1021/acs.jchemed.0c01231
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pressure Application: Use the instrument's pressure clamp to apply firm and consistent

contact between the sample powder and the crystal surface.

Data Acquisition: Acquire the sample spectrum.

Typical Parameters: Scan the mid-IR range (4000 to 650 cm⁻¹). A resolution of 4 cm⁻¹ and

an accumulation of 16-32 scans are generally sufficient for high-quality data.[11]

Data Processing: Perform an automatic baseline correction and ATR correction if available in

the software.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft, non-abrasive wipe after analysis.

5.2. Expected IR Data and Interpretation

The IR spectrum of the opened imide will show distinct differences from that of Lurasidone,

primarily in the hydroxyl and carbonyl stretching regions.[3]

Table 3: Comparison of Key Diagnostic IR Absorption Bands (cm⁻¹)
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Vibrational Mode
Lurasidone
(Parent)

Lurasidone
Opened Imide
(Impurity)

Rationale for
Change

O-H Stretch

(Carboxylic Acid)
Absent

3300-2500 (Very

Broad, Strong)

Appearance of a

characteristic, very

broad absorption due

to the hydrogen-

bonded O-H group.

[12][13]

N-H Stretch (Amide) Absent 3500-3300 (Medium)

Appearance of a new

N-H stretching band.

[14]

C=O Stretch (Imide)
~1760 & ~1690 (Two

Strong Bands)
Absent

Disappearance of the

symmetric and

asymmetric carbonyl

stretches of the five-

membered imide ring.

C=O Stretch

(Carboxylic Acid)
Absent 1760-1690 (Strong)

Appearance of a new

carbonyl absorption,

often overlapping with

the broad O-H stretch.

[12]

C=O Stretch (Amide I

Band)
Absent 1690-1630 (Strong)

Appearance of a

strong amide carbonyl

band at a lower

frequency than the

imide carbonyls.[15]

C-O Stretch

(Carboxylic Acid)
Absent 1320-1210 (Medium)

Appearance of a C-O

single bond stretch

associated with the

carboxylic acid group.

[12]
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Integrated Analytical Workflow
The complete process from sample generation to final structural confirmation follows a logical

and self-validating workflow. Each step provides data that informs the next, culminating in an

unambiguous structural assignment.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Confirmation

Lurasidone HCl
Reference Standard

Forced Degradation
(Alkaline Hydrolysis)

Isolation & Purification
(Extraction / Prep-HPLC)

NMR Spectroscopy
(¹H, ¹³C) FTIR-ATR Spectroscopy

Analyze Chemical Shifts
& Coupling Constants

Analyze Functional
Group Frequencies

Structural Elucidation of
Lurasidone Opened Imide

Fig 2. Overall workflow for impurity analysis.
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Fig 2. Overall workflow for impurity analysis.
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Conclusion
The combination of NMR and FTIR spectroscopy provides a comprehensive and definitive

method for the structural characterization of Lurasidone Opened Imide. The protocols and

interpretive guidelines presented in this application note offer a robust framework for the

analysis of this critical impurity. By comparing the spectra of the degradant to the parent

compound and referencing established spectroscopic principles, analysts can confidently

confirm the identity of the opened imide, ensuring the quality and safety of Lurasidone drug

products.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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